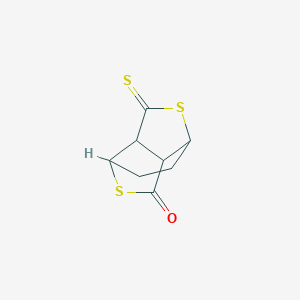
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione
Description
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione is a complex organic compound with a unique structure that includes both thieno and thiophen rings
Properties
CAS No. |
129679-51-2 |
|---|---|
Molecular Formula |
C8H8OS3 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
9-sulfanylidene-5,10-dithiatricyclo[5.3.0.04,8]decan-6-one |
InChI |
InChI=1S/C8H8OS3/c9-7-5-3-1-2-4(11-7)6(5)8(10)12-3/h3-6H,1-2H2 |
InChI Key |
PSJHEFDQZXRQHY-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1SC3=O)C(=S)S2 |
Canonical SMILES |
C1CC2C3C(C1SC3=O)C(=S)S2 |
Synonyms |
1,4-Ethano-1H,3H-thieno(3,4-c)thiophen-3-one, tetrahydro-6-thioxo- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can be employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thieno and thiophen rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


